molecular formula C19H24N4O4 B2363111 N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-32-6

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2363111
CAS No.: 954085-32-6
M. Wt: 372.425
InChI Key: ICAGUOOLUJXQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an isoxazole ring, a phenylmorpholine moiety, and an oxalamide linkage

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-inflammatory, analgesic, or antimicrobial agent.

    Pharmacology: Investigation of its effects on various biological pathways and targets.

    Chemical Biology: Use as a probe to study molecular interactions and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

Target of Action

Compounds with similar structures, such as isoxazol-4-carboxa piperidyl derivatives, have been reported to target the nucleoprotein of the influenza a virus .

Mode of Action

Similar compounds have been reported to act as potent antagonists of nucleoprotein accumulation in the nucleus . This suggests that N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide might interact with its targets and cause changes in protein accumulation, potentially affecting the life cycle of viruses.

Future Directions

The work proposes a computationally-driven strategy for designing and discovering new sulfonamide scaffold for bacterial inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

    Synthesis of Phenylmorpholine Moiety: The phenylmorpholine moiety can be prepared by reacting phenylamine with epichlorohydrin, followed by cyclization with morpholine.

    Coupling Reaction: The final step involves coupling the isoxazole ring and phenylmorpholine moiety with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as isoxazol-4-carboxa piperidyl derivatives.

    Phenylmorpholine Derivatives: Compounds with phenylmorpholine moieties, such as certain analgesic and anti-inflammatory agents.

Uniqueness

N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-18(19(25)21-17-8-12-27-22-17)20-9-4-5-10-23-11-13-26-16(14-23)15-6-2-1-3-7-15/h1-3,6-8,12,16H,4-5,9-11,13-14H2,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAGUOOLUJXQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.